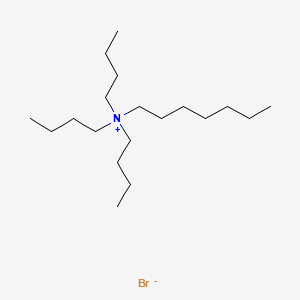

Tributylheptylammonium bromide

Description

Properties

CAS No. |

85169-31-9 |

|---|---|

Molecular Formula |

C19H42BrN |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

tributyl(heptyl)azanium;bromide |

InChI |

InChI=1S/C19H42N.BrH/c1-5-9-13-14-15-19-20(16-10-6-2,17-11-7-3)18-12-8-4;/h5-19H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

CMFMTXJHXCLMMS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tributylheptylammonium Bromide

Established Synthetic Pathways for Tributylheptylammonium Bromide

The primary and most established method for the synthesis of this compound is the Menschutkin reaction . This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide. In the case of this compound, the reactants are tributylamine and 1-bromoheptane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of tributylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromoheptane that is bonded to the bromine atom. The bromide ion is subsequently displaced as the leaving group, resulting in the formation of the quaternary ammonium (B1175870) cation and the bromide anion, which associate to form the salt.

General Reaction Scheme:

Tributylamine + 1-Bromoheptane → this compound

The efficiency of this synthesis is influenced by several factors including the choice of solvent, reaction temperature, and reaction time. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus not hindering its reactivity.

Advanced Synthesis Optimization Strategies

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its applications. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the use of catalysts or alternative energy sources.

Influence of Reaction Parameters on Quaternary Ammonium Salt Synthesis:

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and proticity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred as they stabilize the transition state of the SN2 reaction. | Screening of various polar aprotic solvents to identify the one that provides the best balance of reaction rate and ease of product isolation. |

| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. | Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize by-product formation. |

| Reaction Time | Sufficient reaction time is necessary to ensure the completion of the reaction. Incomplete reactions will result in a mixture of the starting materials and the product, complicating purification. | Monitoring the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. |

| Reactant Stoichiometry | Using a slight excess of the alkylating agent (1-bromoheptane) can help to drive the reaction to completion. | A molar ratio of 1:1 to 1:1.1 of tributylamine to 1-bromoheptane is typically employed. |

| Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. biomedres.us | Employing a dedicated microwave reactor to control the temperature and pressure, thereby optimizing the reaction conditions for speed and efficiency. biomedres.us |

Derivatization Reactions and Modified this compound Structures

This compound serves as a versatile precursor for the synthesis of other functional molecules, most notably ionic liquids. It can also be utilized as a phase transfer catalyst in various organic reactions.

Synthesis of Ionic Liquids Incorporating Tributylheptylammonium Cation

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts. The Tributylheptylammonium cation can be paired with a variety of anions to form a range of ionic liquids with tailored properties. The synthesis of these ionic liquids from this compound is typically achieved through an anion exchange or metathesis reaction.

In this process, this compound is reacted with a salt containing the desired anion (e.g., a sodium or potassium salt). The reaction is often carried out in a solvent in which the resulting inorganic bromide salt (e.g., NaBr or KBr) is insoluble, facilitating its removal by filtration.

Examples of Anions for Ionic Liquid Synthesis:

| Anion | Chemical Formula | Potential Properties of the Resulting Ionic Liquid |

| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | High thermal and electrochemical stability, hydrophobicity. mdpi.com |

| Hexafluorophosphate | [PF₆]⁻ | Good electrochemical stability, but can be sensitive to hydrolysis. |

| Tetrafluoroborate | [BF₄]⁻ | Lower cost, but also susceptible to hydrolysis. |

| Dicyanamide | [N(CN)₂]⁻ | Low viscosity. |

| Acetate | [CH₃COO]⁻ | Biodegradability, ability to dissolve biomass. |

The choice of the anion is critical as it largely determines the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, density, and solubility. acs.org

Precursor Role in Complex Chemical Syntheses

As a quaternary ammonium salt, this compound can function as a phase transfer catalyst (PTC) . acsgcipr.org In heterogeneous reaction mixtures, where reactants are in different immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often very slow due to the limited interfacial area. A phase transfer catalyst facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction. slideshare.net

The Tributylheptylammonium cation, being lipophilic due to its alkyl chains, can pair with an anion from the aqueous phase and transport it into the organic phase where the reaction with the organic substrate occurs. core.ac.uk

Examples of Reactions Catalyzed by Quaternary Ammonium Salts:

Nucleophilic Substitution Reactions: Facilitating the reaction of water-soluble nucleophiles (e.g., cyanide, hydroxide, azide) with organic substrates in an organic solvent. core.ac.uk

Alkylation Reactions: Promoting the alkylation of various substrates, such as phenols, alcohols, and thiols.

Oxidation Reactions: Assisting in the oxidation of organic compounds using inorganic oxidizing agents (e.g., permanganate, dichromate).

Polymerization Reactions: Acting as initiators or catalysts in certain polymerization processes.

The effectiveness of this compound as a phase transfer catalyst will depend on the specific reaction, with the lipophilicity of the cation playing a crucial role in its ability to partition between the aqueous and organic phases. nih.gov

Lack of Sufficient Research Data Precludes a Detailed Catalytic Profile of this compound

A thorough review of available scientific literature and chemical databases reveals a significant scarcity of specific research on the catalytic applications of This compound . While the compound is documented and has a registered CAS number (85169-31-9), extensive studies detailing its role in catalysis, including mechanistic insights and specific reaction facilitation, are not presently available in published research.

Consequently, the creation of a detailed article focusing solely on the catalytic applications of this compound, as outlined in the requested structure, is not feasible at this time. The available information is insufficient to provide a scientifically accurate and thorough discussion on its specific functions in:

Catalytic Applications and Mechanistic Insights of Tributylheptylammonium Bromide

Specific Reaction Classes Facilitated by Tributylheptylammonium Bromide

It is important to note that a closely related and extensively studied compound, Tetrabutylammonium (B224687) bromide (TBAB) , is a widely recognized phase transfer catalyst with a vast body of research covering the areas mentioned in the outline. However, in strict adherence to the user's request to focus solely on this compound, information pertaining to TBAB or other quaternary ammonium (B1175870) salts cannot be substituted, as this would be scientifically inaccurate.

Further research and publication in the field of organic catalysis are required to build a comprehensive profile of this compound's catalytic activities. Without such dedicated studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Tributylheptylammonium Bromide in Advanced Materials Science and Nanostructure Engineering

Templating Agent in Nanoporous Material Synthesis

As a cationic surfactant, tributylheptylammonium bromide plays a crucial role as a structure-directing agent (SDA) in the synthesis of nanoporous materials. Its amphiphilic nature allows it to form micelles in solution, which act as templates around which inorganic precursors can assemble to form highly ordered porous structures.

Micelle-Templated Synthesis of Mesoporous Silicas (e.g., MCM-41)

The synthesis of mesoporous silica (B1680970) materials, such as Mobil Crystalline Material No. 41 (MCM-41), is a prime example of micelle-templated synthesis. In this process, quaternary ammonium (B1175870) surfactants like this compound are dissolved in a basic aqueous solution to form cylindrical micelles. These micelles then arrange themselves into hexagonal arrays. When a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is introduced, it hydrolyzes and condenses around the hydrophilic exteriors of the micelles. This process results in an organic-inorganic composite material. Subsequent removal of the organic template, typically through calcination, leaves behind a rigid, porous silica structure with a highly regular arrangement of uniform mesopores.

The general mechanism for this synthesis involves the electrostatic interactions between the positively charged head groups of the surfactant and the negatively charged silicate (B1173343) species in the solution, guiding the assembly of the silica framework around the micellar template.

Influence of this compound on Pore Size and Structural Parameters

The structural characteristics of the resulting mesoporous silica, particularly the pore size, are significantly influenced by the molecular structure of the surfactant used as the template. The size of the micelles formed by the surfactant directly correlates with the diameter of the pores in the final material.

Key factors related to the structure of this compound that affect pore size and structural parameters include:

Alkyl Chain Length: The length of the alkyl chains influences the diameter of the micelles. The presence of a heptyl group, which is longer than the butyl groups, will contribute to a larger micelle diameter compared to surfactants with only shorter chains. This, in turn, leads to larger pore sizes in the final mesoporous material.

Head Group Size: The bulky nature of the tributylheptylammonium head group, with its three butyl and one heptyl chains, also plays a role in determining the packing of the micelles and the thickness of the silica walls between the pores. A larger head group can lead to greater spacing between micelles, potentially resulting in thicker, more robust pore walls.

The combination of different alkyl chain lengths on the same quaternary ammonium cation, as seen in this compound, can offer a nuanced level of control over the resulting pore architecture, potentially leading to materials with tailored porosity for specific applications.

Below is a conceptual data table illustrating how variations in surfactant structure can influence the properties of mesoporous silica, based on established principles.

| Surfactant Template | Predominant Alkyl Chain Length(s) | Expected Relative Pore Diameter | Expected Wall Thickness |

| Tetrabutylammonium (B224687) Bromide | Butyl (C4) | Small | Standard |

| This compound | Butyl (C4), Heptyl (C7) | Intermediate | Potentially thicker |

| Cetyltrimethylammonium Bromide (CTAB) | Cetyl (C16) | Large | Standard |

This table is illustrative and actual values would depend on specific synthesis conditions.

Role in Zeolite Crystallization and Morphological Control (e.g., ZSM-5)

In addition to mesoporous silicas, quaternary ammonium salts like this compound can act as structure-directing agents in the synthesis of microporous crystalline materials such as zeolites. Zeolites are aluminosilicate (B74896) minerals with a framework structure enclosing cavities and channels of molecular dimensions.

In the synthesis of zeolites like ZSM-5, the organic cation serves as a template around which the aluminosilicate framework crystallizes. The size and shape of the tributylheptylammonium cation will influence the specific zeolite structure that is formed, as the cation must fit within the pores and cages of the growing crystal. The presence of this organic template is often crucial for directing the crystallization towards a specific zeolite framework over other possible crystalline or amorphous phases.

Furthermore, the interaction of the organic cation with the inorganic precursors can affect the kinetics of nucleation and crystal growth, thereby influencing the morphology and size of the final zeolite crystals. The use of a bulky and asymmetric cation like tributylheptylammonium could potentially lead to the formation of hierarchical zeolites, which possess both micropores and larger mesopores, offering advantages in catalytic applications by improving molecular diffusion.

Application in Formulating Emulsions and Dispersions in Polymer Chemistry

The surfactant properties of this compound also make it a valuable component in the formulation of emulsions and dispersions, particularly in the context of polymer chemistry. As a cationic surfactant, it can effectively stabilize droplets of an immiscible liquid within another, or solid particles within a liquid.

In emulsion polymerization , a common method for producing a variety of polymers, this compound can be used as a cationic emulsifier. It adsorbs at the oil-water interface, with its hydrophilic cationic head group oriented towards the aqueous phase and its hydrophobic alkyl chains extending into the oil phase (the monomer). This reduces the interfacial tension and stabilizes the monomer droplets, preventing them from coalescing. The polymerization then proceeds within these stabilized droplets, leading to the formation of a stable polymer latex.

The choice of emulsifier can influence several properties of the final polymer, including:

Particle Size and Distribution: The efficiency of the emulsifier in stabilizing the monomer droplets affects the size and uniformity of the resulting polymer particles.

Latex Stability: The presence of the cationic surfactant on the surface of the polymer particles imparts a positive charge, leading to electrostatic repulsion between particles and enhancing the stability of the latex.

Polymer Properties: In some cases, the emulsifier can be incorporated into the final polymer, potentially modifying its surface properties.

Development of Hybrid Material Systems Incorporating this compound

This compound is also utilized in the creation of advanced hybrid material systems, where organic and inorganic components are combined to achieve synergistic properties.

One significant application is in the surface functionalization of inorganic nanoparticles . For instance, silica or other metal oxide nanoparticles can be treated with this compound. The cationic head group of the surfactant can interact with the negatively charged surface of the nanoparticles, while the hydrophobic alkyl chains extend outwards. This modification can:

Improve Dispersion: The organic coating can prevent the agglomeration of nanoparticles in nonpolar solvents or polymer matrices, leading to a more uniform dispersion.

Enhance Interfacial Adhesion: In polymer nanocomposites, the modified surface of the nanoparticles can improve the interaction and adhesion between the inorganic filler and the organic polymer matrix, leading to enhanced mechanical properties.

Another area of application is in the formation of organic-inorganic hybrid perovskites , a class of materials with promising applications in optoelectronics, such as solar cells and LEDs. In these materials, organic cations like tributylheptylammonium can be incorporated into the crystal structure along with inorganic components. The size and shape of the organic cation are critical in determining the dimensionality and stability of the resulting perovskite structure, which in turn dictates its electronic and optical properties. The use of a bulky cation like tributylheptylammonium can lead to the formation of two-dimensional (2D) or quasi-2D perovskite structures, which often exhibit improved stability compared to their 3D counterparts.

Electrochemical Studies and Applications Involving Tributylheptylammonium Bromide

Role as an Electrolyte Component in Electrochemical Systems

Tributylheptylammonium bromide can function as a component of the supporting electrolyte in various electrochemical systems. The primary role of a supporting electrolyte is to increase the conductivity of the solution and to minimize the solution's resistance to the flow of current. The Tributylheptylammonium cation and the bromide anion can carry charge through the solution, facilitating the electrochemical reactions at the electrode surfaces.

In a study aimed at screening for high conductivity and low viscosity ionic liquids, this compound was identified as a precursor for the synthesis of a novel ionic liquid intended for use as both a solvent and a supporting electrolyte in a redox flow battery. osti.gov The research aimed to create a material with lower viscosity and a wider electrochemical window compared to then-current systems based on imidazolium (B1220033) triflimide salts. osti.gov

Investigations into Electrochemical Behavior and Reversibility

Detailed studies on the specific electrochemical behavior and reversibility of this compound, such as those that would be provided by cyclic voltammetry, are not readily found in the surveyed literature. Generally, the electrochemical window of a quaternary ammonium (B1175870) salt is determined by the oxidation and reduction potentials of its cation and anion. For this compound, the electrochemical window would be limited by the oxidation of the bromide anion and the reduction of the Tributylheptylammonium cation. The reversibility of these processes would depend on the specific electrode material and solvent system used.

Utilization in Electrochemical Generation of Reactive Species (e.g., Bromine)

The bromide anion from this compound can be electrochemically oxidized at the anode to generate bromine (Br₂) or other reactive bromine species. This in-situ generation of bromine is a key step in various electro-organic synthetic processes. The generated bromine can then act as a reagent or a mediator in subsequent chemical reactions, such as the bromination of organic substrates. While this is a general principle for bromide salts, specific examples detailing the use of this compound for this purpose are not prominent in the available research.

Research in Redox Flow Battery Systems with Tributylheptylammonium Derivatives

The primary mention of this compound in the context of advanced electrochemical systems is in research related to redox flow batteries. osti.gov A study focused on identifying optimal ionic liquids for such batteries highlighted a derivative of this compound as a promising candidate. osti.gov The research involved preparing a new compound through a metathesis reaction of this compound and sodium β-alaninate. osti.gov The goal was to develop a high-purity material that could serve as both the solvent and the supporting electrolyte. osti.gov The anticipated benefits of this Tributylheptylammonium-based ionic liquid included lower viscosity and a wider electrochemical window, which are critical parameters for improving the efficiency and performance of redox flow batteries. osti.gov

Surface and Interfacial Phenomena Research of Tributylheptylammonium Bromide

Surfactant Properties and Aggregate Formation in Solution

The behavior of Tributylheptylammonium bromide in an aqueous solution is governed by the hydrophobic interactions of its alkyl chains and the electrostatic interactions of its cationic headgroup. This dual nature leads to the formation of various organized structures in solution.

Surfactant molecules, at concentrations above a certain threshold, spontaneously self-assemble into aggregates known as micelles. This threshold is the critical micelle concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers, while above it, they form micelles in equilibrium with the monomers. sci-hub.se The CMC is a fundamental property that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

The CMC can be determined by monitoring changes in the physical properties of the surfactant solution—such as conductivity, surface tension, or viscosity—as a function of concentration. researchgate.net For cationic surfactants of the n-alkyltrimethylammonium bromide series, the CMC decreases significantly as the length of the alkyl chain increases, typically by a factor of about two for each additional methylene (–CH2–) group. sci-hub.se This is due to the increased hydrophobicity which provides a stronger driving force for micellization.

While specific CMC data for this compound is not extensively documented, its value would be influenced by its unique branched structure. The presence of multiple shorter alkyl chains (three butyl and one heptyl) would result in a different hydrophobic effect compared to a single long-chain isomer.

Table 1: Critical Micelle Concentration (CMC) of n-Alkyltrimethylammonium Bromides in Water at 25°C

| Surfactant Name | Abbreviation | Alkyl Chain Length | CMC (mM) |

| Decyltrimethylammonium bromide | C10TAB | 10 | ~65 |

| Dodecyltrimethylammonium bromide | C12TAB | 12 | ~16 |

| Tetradecyltrimethylammonium bromide | C14TAB | 14 | ~3.8 |

| Hexadecyltrimethylammonium bromide | CTAB/C16TAB | 16 | ~0.9 |

This interactive table is based on established data for the homologous series to illustrate the effect of alkyl chain length on CMC.

Beyond the formation of simple spherical micelles, surfactants can form a variety of other organized assemblies depending on conditions such as concentration, temperature, and the presence of additives. These structures include elongated or wormlike micelles, and bilayer structures like vesicles. researchgate.net Vesicles are closed, spherical bilayers that can encapsulate a volume of the solvent, making them of interest for delivery systems.

The transition from micelles to other aggregate forms can be induced by various methods. For instance, studies on single-tailed amphiphilic alkyltrimethylammonium bromides have shown that vesicles can be formed through dehydration-rehydration processes, where a dried surfactant film is rehydrated, leading to the formation of bilayer sheets that close into vesicles. nih.gov The formation and stability of these assemblies are dictated by the balance of forces between the surfactant molecules, including electrostatic repulsion between headgroups and hydrophobic attraction between tails.

The morphology of the aggregates formed by a surfactant is heavily influenced by its molecular structure, which can be described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail (v), the area of the headgroup at the aggregate interface (a), and the critical length of the tail (lc).

The structure of this compound, with its bulky headgroup region consisting of a central nitrogen atom with four associated alkyl groups, would differ significantly from a typical linear surfactant like Hexadecyltrimethylammonium bromide (CTAB), which has a small trimethylammonium headgroup. This larger effective headgroup area would increase the value of 'a', influencing the CPP. This would likely favor the formation of aggregates with higher curvature, such as spherical micelles, over structures like planar bilayers unless other factors (like counterion binding) reduce the effective headgroup repulsion. researchgate.net The presence of multiple alkyl chains also affects the fluidity and packing within the hydrophobic core of the aggregate.

Adsorption Mechanisms of this compound on Solid Substrates

The cationic nature of this compound promotes its adsorption onto negatively charged solid surfaces from aqueous solutions. This process is fundamental to its application in areas such as surface modification, detergency, and the formulation of specialized adsorbents.

Activated carbon is a widely used adsorbent with a high surface area and typically possesses a negative surface charge in neutral aqueous solutions, making it an effective substrate for removing cationic surfactants. nih.gov The adsorption process generally occurs in stages. Initially, individual surfactant cations are adsorbed via electrostatic attraction to the negatively charged sites on the carbon surface. As the surface concentration increases, hydrophobic interactions between the adsorbed surfactant tails become significant, leading to the formation of surface aggregates called hemimicelles or admicelles. researchgate.net

Table 2: Adsorption Data for Cationic Surfactants on Carbon-Based Adsorbents

| Adsorbent | Surfactant | Maximum Adsorption Capacity (mg/g) | Kinetic Model Fit |

| Powdered Activated Carbon | Cethyltrimethylammonium bromide (CTAB) | Varies with initial concentration (e.g., ~287 mg/g) | Pseudo-second-order |

| Almond Shell Magnetic Activated Carbon | Cetyldimethylethylammonium bromide (CDEAB) | Not specified | Pseudo-second-order |

| Polyaniline-Functionalized Montmorillonite Clay | Cetyltrimethylammonium bromide (CTAB) | 82.25 | Pseudo-second-order |

This interactive table presents findings from studies on the adsorption of various cationic surfactants onto different adsorbents to provide context for the expected behavior of this compound. nih.govresearchgate.netmdpi.com

The adsorption of surfactants at interfaces, such as the air-water or a solid-liquid interface, is a dynamic process. It involves the transport of surfactant monomers from the bulk solution to the interface, followed by their arrangement at the interface. This process reduces the interfacial tension. The rate of adsorption is influenced by the surfactant's diffusion coefficient in the bulk solution and by any energy barrier to adsorption at the interface.

Molecular dynamics simulations of related compounds like Tetrabutylammonium (B224687) bromide (TBAB) at the gas-water interface show that the surfactant molecules accumulate at the interface, reducing the interfacial tension. scispace.com The hydrophobic alkyl chains orient away from the aqueous phase. The dynamics of this process are critical for applications involving foams and emulsions, where a rapid reduction in surface tension is often required. The specific structure of this compound, with its multiple butyl groups and a heptyl group, would influence both its diffusion rate and its packing efficiency at an interface. researchgate.net

Advanced Spectroscopic and Characterization Techniques Applied to Tributylheptylammonium Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like tributylheptylammonium bromide. scilit.comnih.govyoutube.comd-nb.infoyoutube.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl and heptyl chains would be observed. The protons on the α-carbons (adjacent to the nitrogen atom) would appear most downfield due to the deshielding effect of the positively charged nitrogen. The terminal methyl protons of both the butyl and heptyl groups would appear most upfield.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the tributylheptylammonium cation will produce a distinct signal. The chemical shifts of these signals are indicative of their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tributylheptylammonium Cation Note: These are estimated values and can vary based on the solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₂ (α-carbon) | 3.2 - 3.4 | 58 - 60 |

| N-CH₂-CH₂ (β-carbon) | 1.5 - 1.7 | 23 - 25 |

| Internal CH₂ groups | 1.2 - 1.4 | 20 - 32 |

| CH₃ (terminal) | 0.8 - 1.0 | 13 - 15 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structure by establishing proton-proton and proton-carbon correlations through bonds.

Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound. researchgate.netsemanticscholar.orgnih.gov These techniques are complementary and probe the changes in dipole moment (IR) and polarizability (Raman) during molecular vibrations.

The spectra of this compound are dominated by the vibrational modes of the alkyl chains. Key vibrational bands include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.

C-H Bending: Bending (scissoring and rocking) vibrations of the methylene and methyl groups appear in the 1300-1500 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the quaternary ammonium (B1175870) cation typically occurs in the 900-1200 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| Asymmetric CH₃ Stretching | ~2960 | FTIR, Raman |

| Asymmetric CH₂ Stretching | ~2925 | FTIR, Raman |

| Symmetric CH₃ Stretching | ~2870 | FTIR, Raman |

| Symmetric CH₂ Stretching | ~2850 | FTIR, Raman |

| CH₂ Scissoring | ~1465 | FTIR, Raman |

| C-N Stretching | 900 - 1200 | FTIR, Raman |

These vibrational analyses are crucial for confirming the presence of specific functional groups and for studying intermolecular interactions and conformational changes in different states (solid, liquid, or in solution).

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry) for Molecular Characterization and Mechanistic Investigations

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound. semanticscholar.orgresearchgate.netrsc.org

In a typical ESI-MS experiment, a solution of the compound is sprayed through a charged capillary, generating gaseous ions. For this compound, the primary ion observed would be the tributylheptylammonium cation ([C₂₅H₅₄N]⁺). The high-resolution mass measurement of this cation allows for the confirmation of its elemental formula.

Tandem mass spectrometry (MS/MS) can be employed for further structural characterization. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, providing insights into the molecule's structure and bonding. ESI-MS is also instrumental in mechanistic investigations, allowing for the detection and characterization of reaction intermediates and products in processes where this compound acts as a catalyst or reagent. nih.gov Studies on similar tetra-alkyl ammonium halides have shown the formation of cluster ions, such as (AB)nA⁺ (where A⁺ is the cation and B⁻ is the anion), which provides information on ion-pairing and aggregation phenomena in the gas phase. nih.gov

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Material Structure Determination

Small-Angle X-ray Scattering (SAXS) is used to investigate structural features on a larger length scale, typically from nanometers to micrometers. mdpi.com This technique is particularly useful for studying the self-assembly and aggregation of this compound in solution. SAXS can provide information on the size, shape, and arrangement of micelles or other aggregates that may form above a certain concentration.

Ion Mobility Spectrometry for Gas-Phase Conformational and Interaction Studies

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is a technique that separates ions based on their size, shape, and charge in the gas phase. nih.govumons.ac.beresearchgate.net This method provides valuable information about the three-dimensional structure and conformational flexibility of the tributylheptylammonium cation in a solvent-free environment. nih.gov

In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended conformers. The resulting arrival time distribution can be used to calculate the ion's collision cross-section (CCS), which is a measure of its rotational average projected area. By comparing experimental CCS values with those calculated for candidate structures from molecular modeling, the gas-phase conformation of the ion can be determined. researchgate.net

Light Scattering Techniques (Static and Dynamic) for Aggregate Analysis

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques used to characterize particles and macromolecules in solution. nih.gov These methods are ideal for studying the aggregation behavior of surfactants like this compound.

Dynamic Light Scattering (DLS): This technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient of the particles can be determined, which in turn allows for the calculation of their hydrodynamic radius via the Stokes-Einstein equation. DLS is highly effective for determining the size of micelles or other aggregates formed by this compound in solution. researchgate.net

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the aggregates, their radius of gyration, and the second virial coefficient, which provides insight into particle-solvent interactions.

Conductometric Measurements for Micellar Properties

Conductometric measurements are a straightforward and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles.

This technique involves measuring the electrical conductivity of a solution as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot. researchgate.netresearchgate.net The mobility of the large, multi-charged micelles is lower than that of the individual ions, and counterions become associated with the micelle surface, reducing the total number of effective charge carriers. The intersection of the two linear portions of the plot gives the CMC.

Table 3: Hypothetical Conductometric Data for this compound in Water

| Concentration (mmol/L) | Conductivity (µS/cm) |

| 1 | 150 |

| 2 | 255 |

| 3 | 360 |

| 4 | 465 |

| 5 | 570 |

| 6 | 665 |

| 7 | 750 |

| 8 | 830 |

| 9 | 905 |

| 10 | 975 |

From such data, the degree of counterion dissociation and thermodynamic parameters of micellization can also be calculated. researchgate.net

Theoretical and Computational Investigations of Tributylheptylammonium Bromide Systems

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Ionic Liquids

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. These models are particularly valuable for ionic liquids (ILs), a class of compounds to which Tributylheptylammonium bromide belongs, due to the vast number of possible cation-anion combinations. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR can predict the properties of new or untested ILs, saving significant time and experimental resources. hbku.edu.qaresearchgate.net

The development of a QSPR model typically involves calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. For a compound like this compound, these descriptors would quantify aspects of the tributylheptylammonium cation, such as its size, shape, surface area, and charge distribution.

Commonly predicted properties for ionic liquids using QSPR include:

Density: A fundamental physical property that can be predicted with high accuracy. hbku.edu.qa

Viscosity: A crucial parameter for practical applications, which is influenced by the size and shape of the ions and the intermolecular forces. jst.go.jposti.govrsc.org

Ionic Conductivity: Essential for electrochemical applications and related to the mobility of the ions. jst.go.jp

For instance, a general QSPR model for the density of ionic liquids might take the form of a multiple linear regression (MLR) equation:

Property = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents coefficients determined from the regression analysis of a training set of known ionic liquids, and D represents the calculated molecular descriptors.

While a specific QSPR model for this compound has not been identified in the literature, existing models for tetraalkylammonium-based ILs could be used to estimate its properties. The accuracy of such a prediction would depend on the diversity of the training set used to build the model and how well it represents the structural features of a cation with three butyl groups and one heptyl group.

Table 1: Examples of Descriptors Used in QSPR Models for Ionic Liquids

| Descriptor Type | Examples | Predicted Property |

| Constitutional | Molecular Weight, Number of Carbon Atoms | Density, Viscosity |

| Topological | Wiener Index, Balaban Index | Various thermophysical properties |

| Geometrical | Molecular Volume, Surface Area | Density, Surface Tension |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies | Reactivity, Solubility |

This table is for illustrative purposes and the specific descriptors would vary depending on the model.

Molecular Simulations and Theoretical Models of Solution Behavior

Molecular simulations, such as Molecular Dynamics (MD), offer a powerful lens to examine the behavior of this compound in solution at an atomistic level. These simulations solve the classical equations of motion for a system of atoms and molecules, providing insights into both structural organization and dynamic processes.

Hydration and Ion-Water Interactions: In aqueous solutions, the tributylheptylammonium cation is expected to exhibit hydrophobic hydration around its alkyl chains. Water molecules would form a structured cage-like arrangement around the nonpolar butyl and heptyl groups. The positively charged nitrogen center would interact favorably with the oxygen atoms of water molecules. The bromide anion would also be hydrated, surrounded by the hydrogen atoms of water molecules. rsc.org

Cation Aggregation: A key question for TAA salts in solution is the extent of cation-cation aggregation. For smaller TAA cations, simulations have shown that hydrophobicity-driven aggregation is not always the dominant feature, with steric effects and ion-ion repulsion playing a significant role. rsc.org For the tributylheptylammonium cation, the presence of the longer heptyl chain, in addition to the three butyl chains, would significantly increase its nonpolar surface area. This could lead to a greater tendency for self-assembly or the formation of micelle-like structures at higher concentrations compared to tetrabutylammonium (B224687).

Table 2: Comparison of Properties for Tetraalkylammonium Bromides from Molecular Simulations

| Property | Tetramethylammonium (TMA+) | Tetrabutylammonium (TBA+) | Predicted for Tributylheptylammonium |

| Hydration Shell | Well-defined | Penetrable by water and anions | More extensive and complex due to longer heptyl chain |

| Cation Aggregation | Low at moderate concentrations | Limited by steric hindrance | Potentially higher due to increased hydrophobicity |

| Rotational Dynamics | Relatively fast | Slower due to larger size | Significantly slower |

| Translational Diffusion | Higher | Lower | Expected to be the lowest |

This table is based on general trends observed in simulations of related compounds.

Mechanistic Pathway Predictions in Catalysis and Adsorption

Computational methods are also instrumental in elucidating the mechanisms by which molecules like this compound function as catalysts or adsorbates.

Catalysis (Phase-Transfer Catalysis): Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). scienceinfo.comoperachem.com this compound is expected to be an effective PTC.

The mechanism of phase-transfer catalysis can be investigated computationally by modeling the key steps:

Anion Exchange: The bromide anion of the catalyst is exchanged for the reactant anion at the aqueous-organic interface.

Transport to Organic Phase: The newly formed ion pair (tributylheptylammonium cation with the reactant anion) is transported into the organic phase. The lipophilicity of the cation is crucial for this step. The presence of three butyl groups and a heptyl group would make the tributylheptylammonium cation highly lipophilic. acsgcipr.org

Reaction in Organic Phase: The reactant anion, now in the organic phase and weakly solvated, exhibits enhanced reactivity towards the organic substrate.

Transport back to Aqueous Phase: The catalyst cation, now paired with the product anion, returns to the interface to restart the cycle.

Adsorption: The adsorption of tributylheptylammonium cations onto surfaces is relevant in various applications, such as corrosion inhibition, modification of clays (B1170129), and in electrochemical processes. nih.gov Theoretical models, including Density Functional Theory (DFT), can be used to study the interaction between the cation and a given surface.

These calculations can predict:

Adsorption Energy: The strength of the interaction between the cation and the surface.

Adsorption Geometry: The preferred orientation of the cation on the surface. The flexible butyl and heptyl chains would likely adopt a conformation that maximizes their contact with a hydrophobic surface.

Electronic Structure Changes: How the adsorption affects the electronic properties of both the cation and the surface.

For example, at an electrode surface, the adsorption of tributylheptylammonium cations can modify the structure of the electrochemical double layer, which in turn can influence the rates of electron transfer reactions. nih.gov The longer heptyl chain might lead to a thicker, more hydrophobic adsorbed layer compared to tetrabutylammonium, which could have a more pronounced effect on suppressing certain reactions like the hydrogen evolution reaction in aqueous electrolytes. nih.gov

Environmental Applications of Tributylheptylammonium Bromide in Advanced Remediation

Adsorption-Based Technologies for Contaminant Removal from Aqueous Systems

The modification of adsorbent surfaces with chemical agents, known as tailoring, can dramatically improve their affinity for specific contaminants. Tributylheptylammonium bromide, a quaternary ammonium (B1175870) salt, has been effectively utilized as a tailoring agent for granular activated carbon (GAC), creating a specialized adsorbent for the removal of negatively charged pollutants.

Removal of Oxyanions (e.g., Perchlorate) Using Tailored Granular Activated Carbon (T-GAC)

Granular activated carbon tailored with this compound (THAB-GAC) has demonstrated a significant capacity for removing perchlorate (B79767) from water. Research has shown that the application of this quaternary ammonium salt to GAC enhances its performance compared to unmodified GAC.

In studies evaluating various tailoring agents, this compound was identified as a promising candidate for perchlorate remediation. The performance of GAC tailored with different quaternary ammonium salts, including this compound, was assessed based on the number of bed volumes (BVs) of contaminated water that could be treated before perchlorate was detected in the effluent.

Performance of GAC Tailored with Various Cationic Surfactants for Perchlorate Removal

| Tailoring Agent | Bed Volumes to Perchlorate Breakthrough |

|---|---|

| Decyltrimethylammonium bromide (DTAB) | >25,000 |

| This compound (THAB) | >25,000 |

| Myristyltrimethylammonium bromide (MTAB) | >30,000 |

| Cetyltrimethylammonium chloride (CTAC) | >30,000 |

Data sourced from studies on tailored GAC for perchlorate removal.

Competitive Adsorption Studies in Complex Matrices

The effectiveness of adsorbents in real-world applications is often influenced by the presence of other ions that compete for adsorption sites. Research has been conducted to understand the impact of common co-contaminants on the performance of GAC tailored with quaternary ammonium surfactants for perchlorate removal.

Studies have demonstrated that certain anions can significantly compete with perchlorate for the active sites on tailored GAC, thereby reducing its adsorptive capacity and operational lifespan. Thiosulfate and nitrate, in particular, have been identified as significant competitors.

In a study using GAC tailored with a quaternary ammonium surfactant, the presence of thiosulfate in the groundwater led to a substantial reduction in the number of bed volumes treated before perchlorate breakthrough.

Impact of Thiosulfate on Perchlorate Removal by Tailored GAC

| Water Matrix | Perchlorate Breakthrough (Bed Volumes) |

|---|---|

| Groundwater | 33,000 |

| Groundwater with 1000 µg/L Thiosulfate | 17,000 |

This data illustrates a 48% reduction in the capacity of the tailored GAC for perchlorate removal in the presence of thiosulfate.

Interaction Mechanisms with Environmental Pollutants

The enhanced adsorption of oxyanions like perchlorate onto GAC tailored with this compound is primarily attributed to a significant shift in the surface charge of the adsorbent. The process involves the following key mechanisms:

Adsorption of Tributylheptylammonium Cations: The long-chain tributylheptylammonium cations adsorb onto the surface of the GAC. This adsorption is driven by a combination of electrostatic attraction and hydrophobic interactions between the nonpolar alkyl chains of the surfactant and the graphenic surfaces of the activated carbon.

Creation of a Positive Surface Charge: This initial adsorption of the cationic head of the this compound molecules imparts a positive charge to the GAC surface.

Electrostatic Attraction of Anions: The now positively charged surface of the tailored GAC electrostatically attracts negatively charged contaminants, such as perchlorate anions, from the water. This strong electrostatic interaction is the principal mechanism for the removal of these pollutants.

Essentially, the this compound acts as a molecular bridge, linking the GAC surface to the anionic pollutants. The quaternary ammonium group provides a localized positive charge that serves as an active site for the binding of oxyanions.

Future Research Perspectives and Emerging Areas

Integration with Novel Chemical Systems and Methodologies

Future research is poised to expand the integration of Tributylheptylammonium bromide into new and innovative chemical systems and synthesis methodologies. Its role as a structure-directing agent in the synthesis of crystalline microporous and mesoporous materials is a significant area of interest.

In the synthesis of MFI-type zeolites, for instance, this compound has been shown to influence the morphology of the resulting crystals. The use of various tetraalkylammonium bromides, including this compound, can lead to the formation of lath-shaped zeolite crystals. This level of morphological control is crucial as the shape and size of zeolite crystals can significantly impact their catalytic activity and selectivity.

Furthermore, in the synthesis of MCM-41-type mesoporous silica (B1680970), the combination of this compound with other surfactants like cetyltrimethylammonium bromide (CTAB) has been observed to increase the unit cell parameter, which in turn suggests an increase in the pore size of the material. This ability to tune pore size is critical for applications in catalysis, separation, and drug delivery, where the dimensions of the pores dictate the accessibility of active sites and the transport of molecules.

Future work will likely focus on exploring the use of this compound with a wider range of inorganic frameworks and in the development of novel hierarchical porous structures. Understanding the precise mechanism by which it directs the formation of these materials will be key to designing next-generation catalysts and adsorbents with tailored properties.

Table 1: Influence of this compound on Porous Material Synthesis

| Material Type | Role of this compound | Observed Effect | Potential Future Research |

|---|---|---|---|

| MFI-type Zeolites | Structure-directing agent | Formation of lath-shaped crystals | Investigation of catalytic performance of morphologically controlled zeolites. |

| MCM-41 Mesoporous Silica | Co-surfactant with CTAB | Increase in unit cell parameter and pore size | Synthesis of materials with tunable porosity for specific adsorption applications. |

Exploration of Undiscovered Catalytic Potentials

The established role of quaternary ammonium (B1175870) salts as phase-transfer catalysts (PTCs) provides a foundation for exploring the undiscovered catalytic potentials of this compound. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of organic solvents.

While the general catalytic utility of compounds similar to this compound in a range of organic reactions such as alkylation, oxidation, and reduction is well-documented, specific and novel applications of this compound itself are an area ripe for investigation. Future research could focus on its efficacy in asymmetric synthesis, where a chiral phase-transfer catalyst can induce stereoselectivity, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.

Moreover, the potential for this compound to act as a catalyst or co-catalyst in polymerization reactions, or in the synthesis of complex heterocyclic scaffolds, remains largely unexplored. Its unique combination of butyl and heptyl chains may offer distinct solubility and interfacial properties compared to more common quaternary ammonium salts, potentially leading to enhanced catalytic activity or selectivity in specific reaction systems. A systematic screening of this compound in a variety of organic transformations could unveil new and valuable catalytic applications.

Advanced Materials Engineering for Specific Applications

The ability of this compound to influence the structure of porous materials during their synthesis opens up exciting possibilities for advanced materials engineering. The precise control over crystal morphology and pore size in zeolites and mesoporous silica, as discussed earlier, is a prime example of how this compound can be used to engineer materials for specific applications.

For instance, zeolites with specific crystal shapes can exhibit improved diffusion properties and resistance to deactivation, making them more efficient catalysts in petrochemical processes and biomass conversion. Similarly, mesoporous silica with larger, well-defined pores is highly sought after for the encapsulation of large molecules such as enzymes and therapeutic proteins, as well as for use as stationary phases in chromatography.

Future research in this area will likely extend to the use of this compound in the synthesis of other classes of advanced materials. This could include its incorporation into polymer composites to enhance their thermal or mechanical properties, or its use as a template for the creation of novel nanostructured carbons and metal oxides. The development of functional materials where this compound is an integral component, for example, as a charge carrier in conductive polymers or as a functional surfactant in the formulation of smart coatings, represents a significant and largely untapped area of materials science.

Development of Enhanced Environmental Treatment Strategies

A particularly promising area for future research is the development of enhanced environmental treatment strategies utilizing this compound. Its application in modifying adsorbents for the removal of pollutants from water is a key focus.

Specifically, this compound has been successfully used to tailor the surface of granular activated carbon (GAC) for the selective removal of perchlorate (B79767) from groundwater. By pre-loading GAC with this cationic surfactant, the surface charge of the carbon is modified, enhancing its affinity for anionic contaminants like perchlorate. This tailored GAC technology has shown significant potential for cost-effective water treatment.

Future investigations are expected to build upon this success. This includes optimizing the tailoring process, evaluating the long-term stability and regeneration of the modified GAC, and assessing its effectiveness for the removal of a broader range of anionic pollutants, such as nitrates, arsenates, and chromates. The potential for using this compound to modify other adsorbent materials, such as clays (B1170129) and zeolites, for environmental remediation also warrants further exploration.

Table 2: Application of this compound in Environmental Remediation

| Application | Material | Mechanism | Target Pollutant | Future Research Direction |

|---|---|---|---|---|

| Water Treatment | Granular Activated Carbon (GAC) | Surface tailoring with cationic surfactant | Perchlorate | Optimization of tailored GAC and expansion to other anionic pollutants. |

Expansion into New Electrochemical Research Domains

The exploration of this compound in the field of electrochemistry is a nascent but potentially impactful area of future research. Quaternary ammonium salts, in general, are widely used as electrolytes in various electrochemical devices due to their ionic conductivity, wide electrochemical windows, and thermal stability.

While specific studies on the electrochemical properties and applications of this compound are currently limited, its molecular structure suggests it could be a viable component in electrochemical systems. The combination of the tributyl and heptyl alkyl chains on the ammonium cation could impart unique properties, such as influencing the formation of the solid-electrolyte interphase (SEI) in lithium-ion batteries or affecting the double-layer capacitance in supercapacitors.

Future research could systematically investigate the fundamental electrochemical properties of this compound, including its ionic conductivity, electrochemical stability window, and transport properties when combined with various lithium salts. Its potential as an electrolyte additive to improve the safety and performance of batteries is a particularly attractive avenue. Furthermore, its surfactant properties could be leveraged in the development of novel electrochemical sensors, where it might enhance the detection of specific analytes by modifying the electrode surface. The expansion of this compound into these new electrochemical research domains holds the promise of contributing to the development of next-generation energy storage and sensing technologies.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tributylheptylammonium bromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of aerosols .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with water for 20 minutes and seek medical attention .

- Storage : Store in sealed containers at 15–25°C in dry, ventilated spaces away from incompatible substances (e.g., strong oxidizers) .

Q. Which analytical techniques are standard for characterizing this compound?

- Methodological Answer :

- FTIR and XRD : Use attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to confirm functional groups and X-ray diffraction (XRD) for crystallinity analysis .

- Spectrophotometry : Employ surfactant-specific spectrophotometric assays (e.g., Spectroquant® Prove 600) with standard solutions for quantitative analysis .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and vapor pressure under controlled heating conditions .

Q. How is this compound synthesized, and what purity validation steps are required?

- Methodological Answer :

- Synthesis : Typically prepared via quaternization of tributylamine with heptyl bromide in a polar solvent (e.g., ethanol) under reflux .

- Purity Validation : Confirm via nuclear magnetic resonance (NMR) for structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in colloidal systems?

- Methodological Answer :

- Factorial Design : Apply a 2² factorial design to test interactions between concentration (e.g., 0.1–1.0 mM) and temperature (20–40°C) on colloidal stability .

- Dynamic Light Scattering (DLS) : Measure particle size distribution and zeta potential to identify aggregation thresholds .

- Case Study : In perovskite solar cells, concentrations >0.5 mM improved charge transport but caused phase segregation; iterative optimization is critical .

Q. What strategies resolve contradictory spectroscopic data in quaternary ammonium compound analysis?

- Methodological Answer :

- Cross-Validation : Combine FTIR, XRD, and mass spectrometry to confirm molecular identity and rule out contamination .

- Controlled Replicates : Perform triplicate measurements under identical conditions to assess reproducibility.

- Environmental Controls : Monitor humidity and temperature during analysis, as hygroscopic properties may alter spectral baselines .

Q. How does this compound interact with biomolecules in nanotechnology applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Study binding kinetics with proteins or DNA by immobilizing the compound on gold sensor chips .

- Cytotoxicity Assays : Use MTT or Live/Dead staining in cell cultures to evaluate biocompatibility at varying concentrations (e.g., IC50 determination) .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane-disruptive behavior .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to study the environmental impact of this compound?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) with LC50 calculations at 48 hours .

- Bioaccumulation Studies : Use radiolabeled compounds (e.g., ¹⁴C-labeled) to track uptake in algae or fish models .

- Degradation Analysis : Perform UV-Vis monitoring under simulated sunlight to assess photolytic breakdown pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism® .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 0.1–10 mM exposures) to identify significant effects .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining FTIR, TGA, and cytotoxicity data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.